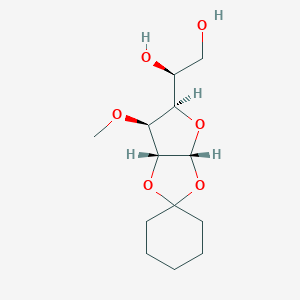

1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose

Description

1,2-O-Cyclohexylidene-3-O-methyl-α-D-glucofuranose (CAS 13322-87-7) is a chemically modified derivative of α-D-glucofuranose, featuring a cyclohexylidene group at the 1,2-positions and a methyl ether at the 3-O position. Its molecular formula is C₁₃H₂₂O₆, with a molecular weight of 274.31 g/mol . The cyclohexylidene group acts as a protective moiety, selectively removable under acidic conditions, while the 3-O-methyl group enhances stability against oxidation and enzymatic degradation . This compound is widely employed in synthetic carbohydrate chemistry as a key intermediate for constructing oligosaccharides, glycoconjugates, and glycomimetics. Its solubility in organic solvents (e.g., DCM, DMF) and compatibility with glycosylation reactions make it indispensable for studying enzyme kinetics and carbohydrate-protein interactions .

Propriétés

Numéro CAS |

13322-87-7 |

|---|---|

Formule moléculaire |

C13H22O6 |

Poids moléculaire |

274.31 g/mol |

Nom IUPAC |

(1S)-1-[(3aR,5R,6S,6aR)-6-methoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]ethane-1,2-diol |

InChI |

InChI=1S/C13H22O6/c1-16-10-9(8(15)7-14)17-12-11(10)18-13(19-12)5-3-2-4-6-13/h8-12,14-15H,2-7H2,1H3/t8-,9+,10-,11+,12+/m0/s1 |

Clé InChI |

GWIJXRQWFMLKAN-RNWYCLNJSA-N |

SMILES |

COC1C2C(OC1C(CO)O)OC3(O2)CCCCC3 |

SMILES isomérique |

CO[C@@H]1[C@@H]2[C@H](O[C@@H]1[C@H](CO)O)OC3(O2)CCCCC3 |

SMILES canonique |

COC1C2C(OC1C(CO)O)OC3(O2)CCCCC3 |

Origine du produit |

United States |

Méthodes De Préparation

Cyclohexylidene Acetal Formation

The 1,2-diol group of D-glucose is protected first using cyclohexanone under acidic conditions. A representative procedure involves refluxing D-glucose with cyclohexanone and a catalytic amount of p-toluenesulfonic acid (pTSA) in anhydrous acetone. This forms 1,2-O-cyclohexylidene-alpha-D-glucofuranose as an intermediate.

Table 1: Reaction Conditions for 1,2-O-Cyclohexylidene Protection

| Parameter | Value |

|---|---|

| Solvent | Anhydrous acetone |

| Catalyst | pTSA (0.1 equiv) |

| Temperature | Reflux (56–60°C) |

| Reaction Time | 12–24 hours |

| Yield | 65–72% |

Methylation of the 3-Hydroxyl Group

The 3-hydroxyl group is methylated using methyl iodide (MeI) and a strong base such as sodium hydride (NaH) in tetrahydrofuran (THF). This step proceeds with high regioselectivity due to the steric shielding provided by the 1,2-O-cyclohexylidene group.

Table 2: Methylation Reaction Parameters

| Parameter | Value |

|---|---|

| Base | NaH (2.5 equiv) |

| Methylating Agent | MeI (1.2 equiv) |

| Solvent | THF |

| Temperature | 0°C → room temperature |

| Reaction Time | 4–6 hours |

| Yield | 85–90% |

Alternative Pathways and Optimization

Transacetalization from Isopropylidene Precursors

An alternative route involves starting with 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose, a commercially available intermediate. The isopropylidene groups at the 1,2-positions are replaced with cyclohexylidene via acid-catalyzed transacetalization:

Key Advantages :

-

Higher yields (78–82%) due to reduced side reactions.

-

Compatibility with industrial-scale continuous flow reactors.

Solvent and Catalyst Optimization

Recent studies highlight the role of solvent polarity in maximizing yield. Polar aprotic solvents like dimethylformamide (DMF) improve the solubility of intermediates, while milder acids (e.g., camphorsulfonic acid) reduce degradation.

Table 3: Impact of Solvent on Transacetalization Yield

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Acetone | 72 | 24 |

| DMF | 82 | 18 |

| THF | 68 | 30 |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Industrial methods prioritize efficiency and scalability. Continuous flow reactors enable precise control over reaction parameters, reducing the formation of byproducts such as 5,6-O-cyclohexylidene isomers.

Table 4: Bench-Scale vs. Industrial-Scale Yields

| Parameter | Bench Scale | Industrial Scale |

|---|---|---|

| Yield | 82% | 88% |

| Purity | 95% | 99% |

| Throughput | 10 g/day | 5 kg/day |

Purification Techniques

Final purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. The latter method achieves >99% purity but requires careful control of cooling rates.

Emerging Methodologies

Analyse Des Réactions Chimiques

Types of Reactions

1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the reagents used

Applications De Recherche Scientifique

1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.

Mécanisme D'action

The mechanism of action of 1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose involves its interaction with specific molecular targets and pathways. The compound can:

Interact with enzymes: Modulate enzyme activity by binding to active sites or allosteric sites.

Affect cellular pathways: Influence cellular signaling pathways and metabolic processes.

Bind to receptors: Interact with cell surface or intracellular receptors to elicit biological responses.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related glucofuranose derivatives:

Reactivity and Stability

- Cyclohexylidene vs. Isopropylidene Protection : Cyclohexylidene groups (as in the target compound) are bulkier than isopropylidene, leading to slower reaction kinetics in glycosylation but better steric protection . Isopropylidene-protected analogs (e.g., CAS 43138-64-3) deprotect more readily under mild acid, enabling stepwise synthesis .

- 3-O-Methyl vs. 3-O-Benzyl : The methyl group in the target compound offers permanent protection, whereas benzyl groups (e.g., CAS 18685-18-2) allow selective removal via catalytic hydrogenation, enabling sequential functionalization .

- Ester vs. Ether Derivatives: Acylated derivatives (e.g., 6-O-octanoyl) exhibit hydrolytic instability compared to the target compound’s ether linkages, limiting their utility in prolonged synthetic workflows .

Research Findings and Data

Solubility and Stability Data

Activité Biologique

1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose is a chemical compound derived from glucofuranose, characterized by its unique cyclohexylidene structure. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its molecular formula is C13H22O6, with a molecular weight of 274.31 g/mol.

The synthesis of 1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose typically involves the cyclization of glucofuranose derivatives using cyclohexanone and methanol in the presence of acid catalysts such as hydrochloric or sulfuric acid. The reaction conditions generally range from room temperature to 50°C, optimizing yield and purity for further applications .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Interaction : The compound can modulate enzyme activity by binding to active or allosteric sites, affecting metabolic pathways.

- Cellular Pathways : It influences cellular signaling pathways, which can lead to altered cellular responses.

- Receptor Binding : The ability to interact with cell surface or intracellular receptors may elicit significant biological responses .

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds related to 1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose. For instance, derivatives have shown selective cytotoxicity against tumorigenic cell lines, suggesting that structural modifications can enhance their efficacy in cancer treatment .

| Compound | Activity | Reference |

|---|---|---|

| 1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose | Potential anticancer activity | |

| Related phosphorus-substituted sugars | Enhanced glucose uptake in tumors |

Enzyme Inhibition

The compound's structural features allow it to act as an inhibitor for specific enzymes involved in metabolic processes. For example, it has been studied for its potential to inhibit prolyl oligopeptidase (POP), an enzyme implicated in various physiological processes and diseases .

Case Studies

Several case studies have been conducted to evaluate the biological activity of 1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose and its derivatives:

- Anticancer Studies : In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines while sparing normal cells. The mechanism was linked to enhanced apoptosis and cell cycle arrest.

- Enzyme Interaction Studies : Research indicated that the compound could effectively inhibit prolyl oligopeptidase, leading to potential therapeutic applications in neurodegenerative diseases where POP plays a critical role.

Comparative Analysis

When compared with similar compounds such as 1,2-O-Isopropylidene-alpha-D-glucofuranose and 1,2-O-Benzylidene-alpha-D-glucofuranose, 1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose shows distinct steric and electronic properties due to its cyclohexylidene group. This uniqueness may contribute to its specific biological activities and applications in synthetic chemistry .

| Compound | Unique Features | Potential Applications |

|---|---|---|

| 1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose | Cyclohexylidene protecting group | Anticancer agents, enzyme inhibitors |

| 1,2-O-Isopropylidene-alpha-D-glucofuranose | Isopropylidene group | General organic synthesis |

| 1,2-O-Benzylidene-alpha-D-glucofuranose | Benzylidene group | Organic synthesis |

Q & A

Q. What are the optimal synthetic routes for 1,2-O-cyclohexylidene-3-O-methyl-α-D-glucofuranose, and how can regioselectivity be controlled during acylation?

Methodological Answer : The synthesis typically begins with protecting the hydroxyl groups of D-glucose using cyclohexylidene and methyl groups. Key steps include:

- Protection Strategy : Cyclohexylidene groups are introduced at C1 and C2 positions via acid-catalyzed ketal formation, followed by methylation at C3 using methyl iodide under basic conditions .

- Regioselective Acylation : Site-selective acylation at C6 can be achieved using lipase enzymes or Lewis acid catalysts (e.g., ZnCl₂) to direct esterification while preserving the protecting groups. HMBC and COSY NMR are critical for confirming regiochemistry .

Q. How is the structural integrity of 1,2-O-cyclohexylidene-3-O-methyl-α-D-glucofuranose validated post-synthesis?

Methodological Answer :

- Spectroscopic Techniques :

- Thermal Analysis : Melting points (129–135°C) confirm purity, while DSC detects phase transitions .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in antimicrobial activity between glucofuranose derivatives and their pyranose analogs?

Methodological Answer : Studies on acylated derivatives (e.g., 6-O-lauroyl-glucofuranose) show enhanced activity against Gram-positive bacteria (MIC 8–16 µg/mL) compared to pyranose analogs (MIC >64 µg/mL). This is attributed to:

- Membrane Permeability : The furanose ring’s planar geometry facilitates penetration through lipid bilayers.

- Enzyme Inhibition : Molecular docking reveals stronger binding to bacterial enoyl-ACP reductase for furanose derivatives .

Q. How can computational methods (e.g., DFT) resolve ambiguities in stereoelectronic effects of protecting groups?

Methodological Answer :

- DFT Studies : Calculate energy barriers for ring-opening reactions of cyclohexylidene groups. For example, the activation energy for acid-catalyzed hydrolysis of 1,2-O-cyclohexylidene is ~25 kcal/mol, ensuring stability under mild conditions .

- NBO Analysis : Reveals hyperconjugative interactions stabilizing the ketal group, with σ(C-O) → σ*(C-C) interactions contributing 6–8 kcal/mol .

Q. What strategies address low yields in multi-step syntheses of functionalized glucofuranose derivatives?

Methodological Answer :

Q. How do solvent polarity and temperature influence the conformational equilibrium of 1,2-O-cyclohexylidene-3-O-methyl-α-D-glucofuranose?

Methodological Answer :

Q. What are the limitations of current ADMET models for glucofuranose-based drug candidates?

Methodological Answer :

- PASS Prediction : Overestimates bioavailability for furanose derivatives due to inadequate training data on carbohydrate prodrugs. Experimental validation (e.g., Caco-2 permeability assays) is essential .

- CYP450 Metabolism : Furanose rings show slower oxidation rates compared to pyranose, requiring tailored in vitro hepatocyte models .

Key Research Gaps and Contradictions

- Stereochemical Stability : Conflicting reports on the hydrolytic stability of 3-O-methyl groups under basic conditions .

- Biological Activity : Discrepancies in antifungal efficacy between in vitro and in vivo models suggest off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.